molecular formula C11H8O3 B3040318 2-Acetylbenzofuran-5-carboxaldehyde CAS No. 186093-93-6

2-Acetylbenzofuran-5-carboxaldehyde

Cat. No.: B3040318
CAS No.: 186093-93-6
M. Wt: 188.18 g/mol
InChI Key: IVPHTFKECPKYNN-UHFFFAOYSA-N
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Description

2-Acetylbenzofuran-5-carboxaldehyde is a versatile benzofuran derivative of significant interest in medicinal chemistry and anticancer drug discovery. Benzofuran scaffolds are recognized as key intermediates in the synthesis of biologically active compounds . Research indicates that structurally related benzofuran hybrids demonstrate potent antitumor activities against a range of human cancer cell lines, including hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), and epithelioid carcinoma cervical cancer (Hela) . The molecular framework of 2-acetylbenzofuran allows for diverse chemical transformations, making it a valuable building block for creating novel compounds through reactions such as the formation of thiosemicarbazones, semicarbazones, and Schiff bases . These derivatives can be designed to act as dual inhibitors targeting critical enzymatic pathways involved in cancer progression, such as phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The presence of both acetyl and aldehyde functional groups on the benzofuran core in this specific compound offers two distinct reactive sites for further synthetic modification, thereby expanding its utility in structure-activity relationship (SAR) studies and the development of new therapeutic agents. This product is intended for research and development purposes only. Intended Use and Disclaimer: This compound is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only. Researchers should handle this material with appropriate care and safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-1-benzofuran-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7(13)11-5-9-4-8(6-12)2-3-10(9)14-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPHTFKECPKYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Acetylbenzofuran 5 Carboxaldehyde and Structurally Analogous Benzofurans

Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is the critical step in the synthesis of these compounds. The primary approaches involve the cyclization of appropriately substituted phenolic precursors.

Palladium catalysis is a powerful tool for the synthesis of benzofurans, enabling the formation of the heterocyclic ring through various cross-coupling and cyclization reactions. These methods are valued for their high yields and functional group tolerance.

A prominent strategy for synthesizing 2-substituted benzofurans involves a sequence initiated by a Sonogashira cross-coupling reaction between a 2-iodophenol (B132878) and a terminal alkyne. This initial coupling is followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate. This method is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzofuran ring. The reaction is typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2), in the presence of a copper(I) co-catalyst, like copper(I) iodide (CuI), and a base, such as triethylamine (B128534) (Et3N).

The general mechanism proceeds through the palladium-catalyzed coupling of the alkyne with the iodophenol to form a 2-(alkynyl)phenol. Subsequent 5-exo-dig cyclization, often promoted by the same catalytic system or by the addition of a base or other electrophilic species, leads to the formation of the benzofuran ring. The efficiency of this process allows for the one-pot synthesis of benzofurans directly from 2-iodophenols and terminal alkynes, providing good to excellent yields.

Table 1: Examples of Benzofuran Synthesis via Sonogashira Coupling and Cyclization

2-Iodophenol DerivativeTerminal AlkyneCatalyst SystemProductYieldReference
2-IodophenolPhenylacetylenePdCl2(PPh3)2, CuI, Et3N2-Phenylbenzofuran98%
2-Iodophenol1-HexynePdCl2(PPh3)2, CuI, Et3N2-Butylbenzofuran95%
2-Iodophenol3,3-Dimethyl-1-butynePdCl2(PPh3)2, CuI, Et3N2-(tert-Butyl)benzofuran94%

Palladium(II) acetate (B1210297) (Pd(OAc)2) is another effective catalyst for the synthesis of benzofurans. One approach involves the reaction of 2-iodophenols with terminal alkynes, similar to the Sonogashira-based methods. In these reactions, Pd(OAc)2, often in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3), catalyzes the coupling and subsequent cyclization. This catalytic system can provide high yields of 2-substituted benzofurans under relatively mild conditions.

For instance, the reaction of 2-iodophenol with various terminal alkynes in the presence of Pd(OAc)2, PPh3, CuI, and a base like piperidine (B6355638) in dimethylformamide (DMF) as a solvent affords the corresponding benzofuran derivatives in excellent yields. This method's robustness makes it suitable for synthesizing a library of benzofuran compounds with diverse functionalities.

The cross-coupling of 2-hydroxyaryl halides, such as 2-bromophenols or 2-iodophenols, with terminal alkynes is a foundational method for benzofuran synthesis. This reaction, often referred to as a tandem Sonogashira coupling-cyclization, provides a direct route to the benzofuran core. The process involves the initial formation of a C-C bond between the aryl halide and the alkyne, followed by the intramolecular attack of the hydroxyl group onto the newly formed triple bond to close the ring.

The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and outcome. While palladium catalysts are most common, other transition metals have also been explored for this transformation. The reaction conditions are generally tailored to accommodate the specific substrates and desired product.

Copper catalysis offers an alternative to palladium-based methods for the synthesis of benzofurans. These routes can be advantageous in certain contexts, potentially offering different reactivity patterns or being more cost-effective.

One of the classical copper-mediated methods involves the condensation of an organocuprate reagent with a 2-halophenol derivative. This approach typically requires the pre-formation of the organocuprate, which then acts as a nucleophile to displace the halide on the phenol (B47542) ring. Subsequent cyclization would lead to the benzofuran structure. While this method has been historically significant, modern cross-coupling reactions catalyzed by palladium or copper have often become more prevalent due to their broader substrate scope and milder reaction conditions. Research has shown that copper-catalyzed intramolecular C-O bond formation is a key step in related benzofuran syntheses, highlighting the importance of copper in facilitating the crucial ring-closing step.

Copper-Mediated Synthetic Routes

Copper Iodide Catalyzed One-Pot Syntheses

Copper iodide (CuI) has emerged as a versatile and efficient catalyst in the one-pot synthesis of benzofuran derivatives. These methods offer advantages such as operational simplicity, reduced reaction times, and often environmentally benign conditions.

One notable approach involves the reaction of o-hydroxyaldehydes, amines, and various alkynes in the presence of a copper iodide catalyst. This methodology has been successfully employed to generate a range of benzofuran derivatives. acs.org A green and environmentally friendly version of this reaction utilizes a deep eutectic solvent (DES), specifically choline (B1196258) chloride-ethylene glycol (ChCl-EG), further enhancing its appeal. acs.org The proposed mechanism for this transformation begins with the formation of an iminium ion from the reaction of the o-hydroxyaldehyde and the amine. Concurrently, a copper acetylide is generated from the alkyne and the CuI catalyst. The copper acetylide then attacks the iminium ion, leading to an intermediate that undergoes intramolecular cyclization and isomerization to yield the final benzofuran product. nih.gov High yields have been observed, particularly when using salicylaldehydes with electron-donating substituents. nih.gov

Another efficient one-pot strategy catalyzed by copper bromide involves the reaction of substituted amines, salicylaldehydes, and calcium carbide, which serves as an in-situ source of acetylene. nih.gov This method provides access to amino-substituted benzofurans in high yields. nih.gov

Furthermore, copper-catalyzed one-pot tandem reactions have been developed for the synthesis of functionalized benzofurans from readily available starting materials like o-iodophenols, acyl chlorides, and phosphorus ylides. nih.gov This process involves a sequence of transformations including a key C-C coupling step, ultimately forming one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single operation. nih.gov

The versatility of copper catalysis is also demonstrated in the coupling of benzofuran-3(2H)-ones with amines to produce α-ketoamides, a reaction that proceeds via C-O bond cleavage and the formation of new C=O and C-N bonds. nih.govrsc.org Mechanistic studies suggest the potential involvement of a free radical process in this transformation. nih.govrsc.org

Table 1: Examples of Copper-Catalyzed Benzofuran Syntheses

Starting Materials Catalyst Key Features Product Type
o-Hydroxyaldehydes, Amines, Alkynes Copper Iodide One-pot, green solvent option (DES) Substituted Benzofurans
Substituted Amines, Salicylaldehydes, Calcium Carbide Copper Bromide One-pot, in-situ alkyne generation Amino-substituted Benzofurans
o-Iodophenols, Acyl Chlorides, Phosphorus Ylides Copper Catalyst One-pot tandem reaction Functionalized Benzofurans
Benzofuran-3(2H)-ones, Amines Copper Iodide C-O bond cleavage, C-N bond formation α-Ketoamides
Radical Transfer Approaches

Radical cyclization reactions represent a powerful tool for the construction of heterocyclic systems, including the benzofuran core. These methods often proceed under mild conditions and can be used to synthesize complex molecules that are otherwise difficult to access.

One such approach involves a cascade radical cyclization/intermolecular coupling of 2-azaallyls. nih.gov In this process, a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether initiates a radical cyclization. This is followed by an intermolecular radical-radical coupling, leading to the formation of complex polycyclic benzofurylethylamine derivatives. nih.gov This method is particularly valuable for its ability to construct intricate benzofuran-containing scaffolds. nih.gov

Another strategy utilizes a copper catalyst to facilitate a radical transfer process. acs.orgnih.gov The reaction is proposed to begin with the abstraction of a proton from a benzothiophene (B83047) derivative, followed by a radical transfer with the copper catalyst to generate a key intermediate. acs.orgnih.gov This intermediate then undergoes cyclization, oxidation (often with copper acetate), and deprotonation to yield the desired benzofuran derivative. acs.orgnih.gov This method has been successfully applied to the gram-scale synthesis of target molecules. acs.orgnih.gov

Atom transfer radical addition (ATRA) is a related concept where a transition metal complex, often a copper(I) halide with a ligand like 2,2'-bipyridyl, facilitates the transfer of a halogen atom from an organic halide to generate a radical. cmu.edu This radical can then add to an unsaturated compound. While typically leading to a single addition product, under specific conditions, this can be extended to a polymerization process (ATRP). cmu.edu The fundamental steps of radical generation through atom transfer are relevant to the synthesis of complex molecules.

Table 2: Radical Transfer Approaches to Benzofuran Synthesis

Method Key Steps Reactant Types Product Features
Cascade Radical Cyclization/Intermolecular Coupling SET-initiated radical cyclization, intermolecular radical-radical coupling 2-Azaallyl anions, 2-iodo aryl allenyl ethers Polycyclic benzofurylethylamine derivatives
Copper-Catalyzed Radical Transfer Proton abstraction, radical transfer with Cu catalyst, cyclization, oxidation Benzothiophene derivatives Substituted benzofurans

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems from linear precursors. Various strategies have been developed to effect the closure of the furan (B31954) ring in the synthesis of benzofurans.

The aldol (B89426) condensation is a classic carbon-carbon bond-forming reaction that has been adapted for the synthesis of benzofurans. In this context, an intramolecular aldol condensation of a suitable precursor can lead to the formation of the benzofuran ring system.

One such strategy involves a base-mediated intramolecular aldol condensation followed by an aromatization sequence. thieme-connect.com This approach has been utilized in a multi-step synthesis starting from furan-3-carboxaldehydes. thieme-connect.com A key feature of this methodology is the formation of a dienolate intermediate which undergoes the intramolecular aldol condensation under relatively mild basic conditions. thieme-connect.com

Another example involves the palladium-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. acs.org The proposed mechanism suggests that after a series of steps including transmetalation and intramolecular insertion, the resulting intermediate undergoes hydrolysis and a subsequent aldol condensation to yield benzoyl-substituted benzofuran derivatives. acs.org This reaction has been shown to produce a range of substituted benzofurans in moderate to excellent yields. acs.org

The synthesis of benzofuranones can also involve an aldol condensation as a key step. For instance, the reaction of 2-carboxybenzaldehyde (B143210) with an acetophenone (B1666503) can be initiated by an aldol condensation, followed by ring closure via a Michael-type addition to form the benzofuranone ring system. chemicalforums.com

The cyclodehydration of α-phenoxy ketones is a direct and efficient method for the preparation of 2,3-disubstituted benzofurans. This reaction is typically promoted by a strong acid, which facilitates an intramolecular electrophilic aromatic substitution.

Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, has proven to be a highly effective mediator for this transformation. researchgate.net It promotes the cyclodehydration of α-phenoxy ketones under mild conditions to afford 3-substituted or 2,3-disubstituted benzofurans in moderate to excellent yields. researchgate.net The high reactivity and good fluidity of Eaton's reagent contribute to the efficiency of this method. researchgate.net The starting α-phenoxy ketones are readily available from the reaction of phenols and α-bromo ketones. researchgate.net

This methodology is applicable to a range of substrates, including those that lead to the formation of naphthofurans and furanocoumarins. researchgate.net However, α-phenoxyacetophenones bearing strong electron-withdrawing groups on the phenoxy ring may give lower yields or fail to produce the desired benzofuran product. researchgate.net

The Wittig reaction, a powerful tool for alkene synthesis, has been ingeniously applied to the formation of the benzofuran ring system through intramolecular variants. acs.orgnih.gov This approach typically involves the generation of a phosphorus ylide within a molecule that also contains a carbonyl group, leading to an intramolecular cyclization.

A chemoselective approach has been developed for the synthesis of highly functionalized benzofurans using an intramolecular Wittig reaction as the key step. acs.orgnih.gov By carefully choosing the reaction conditions and reagents, the reaction can be directed towards the formation of either benzofurans or oxazoles. acs.orgnih.gov For the synthesis of benzofurans, the reaction of N-acyl imines with Michael acceptors in the presence of a phosphine and an acyl chloride, such as pivaloyl chloride, leads to the formation of a key ylide intermediate that undergoes intramolecular Wittig reaction to furnish the benzofuran product. acs.org

Another strategy involves a phosphine-catalyzed Wittig reaction for the synthesis of alkenyl-substituted benzofurans. acs.orgnih.gov This process starts with the acylation of nitrostyrenes to form o-acylated nitrostyrenes. These intermediates then react with a phosphine, generated in situ, via a Phospha-Michael addition. The resulting species undergoes an intramolecular Wittig reaction to afford the benzofuran derivatives. acs.orgnih.gov

Benzofuran-3(2H)-ones and benzofuran-2(3H)-ones have also been shown to undergo efficient Wittig reactions with resonance-stabilized phosphoranes at elevated temperatures. publish.csiro.au This provides a convenient route to benzofurans that are functionally substituted at the 3- or 2-position, respectively. The initial products of these reactions are 3-methylene-2,3-dihydrobenzofurans or their 2-substituted counterparts, which readily rearrange to the more stable benzofuran ring system. publish.csiro.au

Rearrangement reactions coupled with cyclization offer unique pathways to the benzofuran nucleus, often leading to complex molecular architectures.

One such strategy involves a photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives. rsc.org Irradiation of these substrates with UV light initiates an intramolecular 6π-electrocyclization, followed by a [1,5-H] shift, driven by aromatization, to form trans-dihydrobenzo[f]quinolines. rsc.org These products can be further transformed into their cis-isomers upon heating. rsc.org This method is notable for its high atom economy and the absence of transition metal catalysts or additives. rsc.org

An unusual acid-catalyzed rearrangement of a benzofuran to a benzopyran has also been reported. ic.ac.uk In this case, the initially formed benzofuran derivative, upon treatment with acid, undergoes a rearrangement sequence. A proposed mechanism involves the initial protonation of the benzofuran, followed by an intramolecular cyclization of an ortho-carbonyl group to form a spiro ketal intermediate. This intermediate then undergoes a series of transformations, including a ring expansion via a 1,2-O shift, to ultimately yield the benzopyran product. ic.ac.uk

Furthermore, the synthesis of benzofuran derivatives has been achieved through a one-pot condensation-rearrangement-cyclization sequence. The reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid directly yields benzofuran derivatives in good to excellent yields. organic-chemistry.org

Table 3: Intramolecular Cyclization Protocols for Benzofuran Synthesis

Cyclization Strategy Key Reaction Precursor Features
Aldol Condensation-Based Intramolecular Aldol Condensation Contains both a carbonyl and an enolizable proton in a suitable position
Dehydration of Phenoxyalkanones Intramolecular Electrophilic Aromatic Substitution α-Phenoxy ketone
Wittig Reaction and Variants Intramolecular Wittig Reaction Contains both a phosphonium (B103445) ylide and a carbonyl group
Rearrangement and Cyclization Photoinduced 6π-electrocyclization, Acid-catalyzed rearrangement Specific substitution patterns allowing for pericyclic or rearrangement pathways

Specialized Annulation and Ring-Closing Approaches

The formation of the benzofuran nucleus is the foundational step in the synthesis. Annulation, the process of building a new ring onto a pre-existing one, is key. Several specialized methods have been developed to construct the furan ring fused to a benzene (B151609) ring.

A potent, metal-free method for synthesizing benzofurans involves the reaction of O-arylhydroxylamines with ketones or other 1,3-dicarbonyl compounds. organic-chemistry.orgdocksci.com This approach typically proceeds through a one-pot condensation, a nih.govnih.gov-sigmatropic rearrangement, and a final cyclization sequence. organic-chemistry.org

The reaction is often initiated by reacting O-arylhydroxylamine hydrochlorides with a ketone in the presence of an acid catalyst, such as methanesulfonic acid. organic-chemistry.org The process eliminates the need for intermediate steps like the formation of oxime ethers, thereby simplifying the synthetic pathway. organic-chemistry.org The reaction conditions are generally mild, for instance, heating at 60°C for a couple of hours in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org This methodology is practical as it does not require anhydrous solvents or an inert atmosphere. organic-chemistry.org

The proposed mechanism involves the formation of an oxime, which then undergoes an acid-catalyzed nih.govnih.gov-rearrangement (aza-Claisen type), followed by cyclization and elimination of ammonia (B1221849) to yield the benzofuran product. organic-chemistry.org

Table 1: Representative Examples of Benzofuran Synthesis from O-Arylhydroxylamines and Ketones

O-Arylhydroxylamine SubstrateKetone SubstrateAcid CatalystConditionsYield
O-Phenylhydroxylamine HClCyclohexanoneMsOHTHF, 60°C, 2h95%
O-(4-Methoxyphenyl)hydroxylamine HClAcetoneMsOHTHF, 60°C, 2h85%
O-(4-Chlorophenyl)hydroxylamine HCl3-PentanoneMsOHTHF, 60°C, 2h88%

This table is illustrative, based on findings from similar reactions. organic-chemistry.org

Another innovative, catalyst-free approach to benzofuran derivatives is the cascade reaction between nitroepoxides and salicylaldehydes. nih.govnih.gov This method is particularly effective for generating a variety of substituted benzofurans.

In this reaction, a salicylaldehyde (B1680747) derivative is treated with a nitroepoxide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C). nih.gov The reaction proceeds to completion typically within 12 hours, affording the benzofuran products in moderate to good yields. nih.gov Notably, the highest yields have been observed when using salicylaldehydes bearing electron-withdrawing groups, such as 3-nitrosalicylaldehyde. nih.gov

A plausible mechanism for this transformation has been proposed, involving the detection of a released acetate anion and the isolation of key intermediates, which supports the cascade nature of the reaction. nih.gov

Directed Introduction of Acetyl and Carboxaldehyde Functional Groups

Once the benzofuran core is established, the next critical phase is the introduction of the acetyl and carboxaldehyde groups at the specific C2 and C5 positions. This requires highly regioselective reactions.

Introducing a formyl group (-CHO) onto the benzofuran ring, particularly at the 5-position, can be achieved through various electrophilic substitution reactions. The choice of method often depends on the other substituents present on the benzofuran ring.

Another strategy involves starting with a precursor that already contains the aldehyde functionality or a group that can be easily converted to it. For instance, the synthesis of 2-aryl-5-formyl-1-benzofuran has been demonstrated starting from 2-hydroxyacetophenone, where the aldehyde group is introduced on a precursor molecule before the final cyclization to form the benzofuran ring. jocpr.com

The introduction of an acetyl group at the C2 position of the benzofuran ring is a common transformation. arkat-usa.org Friedel-Crafts acylation is a classic method, but it often requires Lewis acid catalysts and can sometimes lead to a mixture of products or degradation of the sensitive furan ring. arkat-usa.org

A highly effective and regioselective method for the 2-acylation of benzofurans is the use of trifluoroacetic anhydride (B1165640) (TFAA) as a mediator with a carboxylic acid serving as the acylating agent. arkat-usa.org For the synthesis of 2-acetylbenzofuran (B162037), acetic acid is used. This reaction proceeds without the need for a Lewis acid catalyst and provides excellent regioselectivity for the 2-position. arkat-usa.org The reaction is typically carried out by heating the benzofuran substrate with acetic acid and TFAA in a solvent like 1,2-dichloroethane (B1671644) (DCE). arkat-usa.org

Table 2: TFAA-Mediated Acylation of Benzofurans

Benzofuran SubstrateAcylating AgentConditionsProductYield
BenzofuranAcetic AcidTFAA, DCE, 70°C, 48h2-AcetylbenzofuranHigh
7-MethoxybenzofuranAcetic AcidTFAA, DCE, 70°C, 48h1-(7-Methoxybenzofuran-2-yl)ethan-1-oneHigh

This table is based on the general procedure described for the synthesis of various 2-acyl benzofurans. arkat-usa.org

Chemo- and Regioselective Synthesis of the 2-Acetylbenzofuran-5-carboxaldehyde Scaffold

The chemo- and regioselective synthesis of the target molecule, this compound, requires a carefully planned multi-step sequence that controls the precise placement of both functional groups. The order of introduction of the acetyl and carboxaldehyde groups is critical due to their differing electronic effects on the benzofuran ring system.

A logical synthetic route would involve a strategy where the benzofuran ring is first substituted with one group, which then directs the subsequent introduction of the second group.

Possible Synthetic Strategy:

Formation of a Substituted Benzofuran: The synthesis would likely commence with a phenol that is already substituted at the para-position with a group that can be converted into a carboxaldehyde, for instance, a methyl or hydroxymethyl group. An example starting material could be 4-hydroxybenzaldehyde (B117250) or a protected version thereof.

Benzofuran Annulation: Using a method like the reaction with an α-haloketone (e.g., chloroacetone) followed by base-catalyzed cyclization, the furan ring can be constructed. This would yield a benzofuran-5-carboxaldehyde derivative.

Directed C2-Acylation: With the 5-carboxaldehyde group in place, the final step would be the selective acylation of the C2 position. The aldehyde group is an electron-withdrawing, deactivating group. However, the oxygen atom of the furan ring is a powerful activating director for electrophilic substitution at the C2 position. The TFAA-mediated acylation method is particularly well-suited for this step due to its high regioselectivity for the 2-position, even on substituted benzofurans. arkat-usa.org This selectivity arises from the inherent reactivity of the C2 position of the benzofuran nucleus.

This stepwise approach, which carefully considers the directing effects of the substituents at each stage, is essential for achieving the desired 2-acetyl-5-carboxaldehyde substitution pattern on the benzofuran scaffold. The synthesis of related structures like 2-benzoylbenzofuran-5-carbaldehyde (B2587496) further supports the feasibility of this substitution pattern. nih.gov

Control of Substitution Pattern in Benzofuran Ring Systems

Achieving specific substitution patterns on the benzofuran ring is essential for creating compounds with desired properties, such as this compound. The regioselectivity of synthetic reactions is a key challenge. Classical methods often involve the cyclization of substituted phenols. For instance, an α-phenoxycarbonyl compound can undergo intramolecular cyclization, like a Friedel-Crafts-type condensation, to form the furan ring. oregonstate.edu However, the regiochemical outcome can be difficult to control if both ortho positions on the phenol are available for cyclization, sometimes leading to mixtures of products. oregonstate.edu

Modern strategies offer greater control. Transition-metal-catalyzed reactions are prominent, allowing for the construction of the benzofuran ring with high regioselectivity. mdpi.com For example, palladium-catalyzed intramolecular cyclization of ortho-alkynylphenols is a reliable route to 2-substituted benzofurans. rsc.org Another approach involves the direct C-H functionalization of a pre-existing benzofuran ring. hw.ac.uk While the C2 and C3 positions are typically the most reactive, the use of directing groups can steer functionalization to other positions on the benzene portion of the molecule. hw.ac.uk For instance, a formyl group at the C3 position has been used to direct the C2-alkylation of benzofurans. hw.ac.uk

A novel method developed by the Beaudry research group involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which allows for the programmable and regioselective preparation of benzofuranones with substitution at any desired position. oregonstate.edu These benzofuranones can then be converted to the corresponding benzofurans. oregonstate.edu This strategy provides excellent control over the final substitution pattern, even for complex and highly substituted products. oregonstate.edu

Stereoselective and Enantioselective Approaches to Chiral Benzofuran Derivatives

Many biologically active benzofurans are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since different enantiomers can have vastly different biological effects, methods for synthesizing enantiomerically pure benzofurans are highly valuable. nih.govzendy.io

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This is often achieved using chiral auxiliaries or chiral catalysts. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. ethz.chresearchgate.net After the key bond-forming step, the auxiliary is removed and can often be recycled. ethz.ch This approach has been widely used in various asymmetric reactions. researchgate.net

More recently, the focus has shifted towards catalytic asymmetric synthesis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. zendy.io Transition metals combined with chiral ligands are frequently used. For example, rhodium-catalyzed enantioselective C-H insertion has been used as the first step in a sequence to create chiral 2,3-dihydrobenzofurans. nih.gov Similarly, quinine-derived squaramide catalysts have proven effective in promoting the asymmetric Michael addition of benzofuran-derived azadienes to produce chiral benzofuran derivatives with high yields and excellent stereoselectivity. acs.org The choice of catalyst and ligand is critical, as it directly influences both the yield and the enantiomeric excess (ee) of the product. acs.org

Directly adding a functional group to the C2 position of the benzofuran ring in a stereoselective manner is an efficient way to create chiral molecules. nih.gov This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. Gold-catalyzed reactions have shown promise in this area. acs.org Depending on the specific gold catalyst and ligand used, different products can be obtained from the reaction of benzofurans with aryl diazoesters. acs.org For instance, using IPrAu(PhCN)BArF as the catalyst leads to dearomatization products, while using a phosphite (B83602) gold catalyst results in C2-alkylation products. acs.org

Another strategy involves the asymmetric cyclization of precursors. A bidirectional, enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes has been developed, which relies on a two-fold central-to-axial chirality conversion. rsc.org This method uses an organocatalyzed domino reaction to create enantioenriched chiral bis-dihydrobenzofuran precursors, which are then converted to the final products. rsc.org

Green Chemistry Considerations in Benzofuran Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, avoiding hazardous solvents, and using energy efficiently. These principles are increasingly being applied to the synthesis of benzofurans.

Deep eutectic solvents (DESs) are emerging as green alternatives to traditional volatile organic solvents. rsc.orgyoutube.comnih.gov They are typically formed by mixing a hydrogen bond donor (e.g., urea (B33335), glycerol) with a hydrogen bond acceptor (e.g., choline chloride). youtube.com The resulting mixture has a significantly lower melting point than its individual components. youtube.com DESs are attractive because they are often biodegradable, non-toxic, have low vapor pressure, and are non-flammable. rsc.orgyoutube.com

In benzofuran synthesis, DESs can function as both the solvent and the catalyst. acs.orgnih.gov For example, a one-pot synthesis of benzofuran derivatives has been reported using a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. acs.org This approach, reacting o-hydroxy aldehydes, amines, and alkynes, benefits from the eco-friendly nature of the solvent. acs.org The use of DESs can lead to simpler reaction work-ups and minimize the use of hazardous substances. rsc.org

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. nih.govresearchgate.net The synthesis of benzofurans has been shown to be significantly enhanced by microwave irradiation. nih.govresearchgate.netresearchgate.net For example, the cyclization reactions to form benzofuran-3(2H)-ones can be accomplished much more rapidly and sometimes with better yields under microwave conditions. nih.govresearchgate.net

The combination of microwave heating with green solvents like DESs represents a powerful and sustainable approach to chemical synthesis. nih.gov This synergy allows for rapid, efficient, and environmentally benign production of benzofuran derivatives. For instance, the synthesis of 2-mercaptoquinazolin-4(3H)-ones in DESs showed varied success with microwave heating, indicating that the optimization of these combined techniques is crucial. nih.gov

Interactive Data Table: Comparison of Synthetic Methods for Benzofuran Derivatives

MethodKey FeaturesAdvantagesDisadvantagesCitations
Classical Cyclization Intramolecular Friedel-Crafts of α-phenoxycarbonylsWell-establishedPotential for regioisomer mixtures oregonstate.edu
Transition-Metal Catalysis Pd, Ru, Au-catalyzed cyclizations and C-H functionalizationsHigh regioselectivity and efficiencyCost of catalysts, potential metal contamination mdpi.comrsc.orghw.ac.ukacs.org
Asymmetric Catalysis Use of chiral catalysts (e.g., squaramide) to induce enantioselectivityHigh enantiomeric excess, catalytic nature reduces wasteCatalyst development can be complex zendy.ioacs.org
Deep Eutectic Solvents (DES) Use of biodegradable, low-toxicity solventsEnvironmentally friendly, can act as catalystSubstrate solubility can be a limitation rsc.orgacs.orgnih.gov
Microwave-Assisted Synthesis Use of microwave irradiation for rapid heatingDrastically reduced reaction times, higher yieldsRequires specialized equipment, scalability can be an issue nih.govresearchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free synthetic routes is a significant goal in green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. Several methodologies have been reported for the synthesis of benzofuran derivatives that align with these principles.

One notable catalyst-free approach involves the reaction of nitroepoxides with salicylaldehydes. nih.govresearchgate.net In this method, various benzofuran derivatives are synthesized using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 110 °C. nih.gov The reactions typically reach completion within 12 hours, with yields ranging from 33% to 84%. nih.govresearchgate.net The highest yields were observed when using 3-nitrosalicylaldehyde as the starting material. nih.govresearchgate.net A plausible mechanism involves the detection of a released acetate anion and the isolation of a key intermediate, supporting the proposed reaction pathway. nih.gov

Another example is the one-pot, three-component synthesis of 4-(benzofuran-2-yl)-3-aryl-N-phenylthiazol-2(3H)-imines. mdpi.com This reaction proceeds by heating an equimolar mixture of an aniline (B41778) (like 4-methoxyaniline or 4-fluoroaniline), phenyl isothiocyanate, and 2-bromoacetylbenzofuran in absolute ethanol (B145695) without any catalyst. mdpi.comresearchgate.net This method successfully yields the desired thiazol-2-imine derivatives, demonstrating a catalyst-free pathway starting from a 2-acetylbenzofuran derivative. mdpi.com

Solvent-free conditions, often coupled with microwave irradiation, have also proven effective. For instance, the synthesis of chalcones, which are precursors to many heterocyclic compounds, can be achieved by treating 2-acetylbenzofuran with substituted aldehydes under solvent-free microwave irradiation. researchgate.net This highlights a green chemistry approach to creating important intermediates from benzofuran cores. researchgate.net Similarly, a novel class of benzofuran derivatives has been prepared from euparin (B158306) (a natural product), various aldehydes, and isocyanide using ZnO-nanorods as a catalyst under solvent-free conditions at room temperature, showcasing a green and efficient multicomponent reaction. nih.gov

Further expanding the scope of catalyst-free reactions, Yu et al. reported the synthesis of benzofuran heterocycles from hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov This method proceeds through the formation of isomers and nucleophilic addition, followed by cyclization to form the aromatic ring, avoiding the need for a metal catalyst. nih.gov

MethodologyReactantsConditionsProduct TypeYieldReference
Catalyst-Free Cascade ReactionNitroepoxides and SalicylaldehydesK₂CO₃, DMF, 110 °C, 12 hBenzofuran derivatives33-84% nih.govresearchgate.net
Catalyst-Free One-Pot SynthesisAniline, Phenyl isothiocyanate, 2-BromoacetylbenzofuranDry EtOH, Reflux4-(Benzofuran-2-yl)-thiazol-2(3H)-imines73-83% mdpi.comresearchgate.net
Solvent-Free Synthesis2-Acetylbenzofuran, Substituted AldehydesMicrowave irradiationChalconesNot specified researchgate.net
Catalyst-Free CyclizationHydroxyl-substituted aryl alkynes, Sulfur ylidesNot specifiedBenzofuran heterocyclesNot specified nih.gov

Utilization of Renewable Chemical Feedstocks

The transition from petrochemical feedstocks to renewable resources is a cornerstone of sustainable chemistry. Benzofuran scaffolds are present in numerous natural products, making biomass a logical and valuable source for their synthesis. nih.govrsc.org

Lignin (B12514952), the second most abundant terrestrial biopolymer, is a major renewable source of aromatic compounds. nih.govresearchgate.net It is a complex polymer composed of phenylpropanoid units and is generated in large quantities as a byproduct of the paper and biorefining industries. nih.govbiorizon.eu The valorization of lignin to produce aromatic chemicals is a highly promising field of research. researchgate.net Conversion routes such as pyrolysis, hydrodeoxygenation, and hydrothermal upgrading can transform lignin into a mixture of oxygenated aromatic monomers, which can serve as precursors for fine chemicals like benzofurans. nih.gov Although the direct synthesis of this compound from lignin is not explicitly detailed, the potential to derive key aromatic starting materials from this abundant biopolymer is significant. researchgate.netbiorizon.eu

A more direct example of using renewable feedstocks is the synthesis of benzofuran derivatives from natural extracts. Euparin, a 2-acetylbenzofuran derivative, is naturally found in plants like Petasites hybridus. nih.gov Researchers have utilized euparin extracted from this plant to synthesize a novel class of benzofuran derivatives through a green, multi-component reaction under solvent-free conditions. nih.gov This demonstrates a direct link between a naturally occurring, renewable starting material and the production of complex benzofuran molecules.

Furthermore, the total synthesis of naturally occurring benzofurans often starts from simple, bio-based molecules. For example, the synthesis of the natural product vibsanol begins with vanillin, a compound that can be readily obtained from the oxidative degradation of lignin. rsc.org This highlights a multi-step but fully renewable pathway to complex benzofuran structures. rsc.org The development of these synthetic routes from feedstocks like lignin and plant extracts represents a critical step toward a more sustainable chemical industry. biorizon.eubenthamdirect.com

Renewable FeedstockDescriptionPotential ProductsSignificanceReference
LigninAbundant aromatic biopolymer from wood and paper industries.Aromatic monomers (e.g., phenols, vanillin) for benzofuran synthesis.Provides a high-volume, renewable alternative to petrochemicals for aromatic compounds. nih.govresearchgate.netbiorizon.eu
EuparinNatural 2-acetylbenzofuran extracted from Petasites hybridus.Novel benzofuran derivatives via green synthetic methods.Direct use of a naturally occurring benzofuran as a feedstock. nih.gov
VanillinCan be derived from lignin.Starting material for the total synthesis of natural benzofurans like vibsanol.Demonstrates a bio-based pathway to complex, biologically active molecules. rsc.org

Reactivity and Transformation Pathways of 2 Acetylbenzofuran 5 Carboxaldehyde and Its Derivatives

Electrophilic Substitution Reactions on the Benzofuran (B130515) Nucleus

The benzofuran ring system is susceptible to electrophilic attack, with the position of substitution influenced by the electronic effects of the existing substituents.

In electrophilic substitution reactions of benzofuran, the attack generally occurs at the C-2 or C-3 position of the furan (B31954) ring. The regioselectivity is determined by the stability of the resulting carbocation intermediate, known as the sigma complex. stackexchange.com For benzofuran itself, attack at the C-2 position leads to a more stable intermediate where the positive charge is stabilized by the adjacent oxygen atom and the fused benzene (B151609) ring. stackexchange.com This is analogous to the stabilization seen in a benzylic carbocation. stackexchange.com

When substituents are present on the benzofuran ring, such as the acetyl and carboxaldehyde groups in 2-acetylbenzofuran-5-carboxaldehyde, they exert their own directing effects. Both the acetyl and carboxaldehyde groups are deactivating and meta-directing on a benzene ring. libretexts.orgyoutube.com However, in the context of the benzofuran ring system, the acetyl group at the 2-position further deactivates this position towards electrophilic attack. The presence of electron-withdrawing groups can influence the preferred site of substitution. mdpi.com

Kinetic studies on the bromination of 2-acetylbenzofuran (B162037) derivatives using phenyltrimethylammonium (B184261) tribromide (PTT) have provided insights into the reaction mechanism. jocpr.comresearchgate.net These studies, conducted in acetic acid, show that the reaction follows first-order kinetics with respect to the 2-acetylbenzofuran and inverse first-order kinetics with respect to PTT. jocpr.com The reaction rate is influenced by factors such as ionic strength and the dielectric constant of the medium. jocpr.comresearchgate.net

The products of these bromination reactions are the corresponding 2-bromoacetyl benzofurans. jocpr.comresearchgate.net The activation parameters, including the enthalpy and entropy of activation, have been calculated from the temperature dependence of the reaction rates. An isokinetic temperature of 333 K was determined from the linear relationship between the enthalpy and entropy of activation, which aligns with values obtained from Arrhenius plots. jocpr.com Phenyltrimethylammonium tribromide is noted as a stable, selective, and easier-to-handle brominating agent compared to more hazardous alternatives. jocpr.com

ReactionReagentKinetic Order (Substrate)Kinetic Order (Reagent)Product
BrominationPhenyltrimethylammonium Tribromide (PTT)FirstInverse First2-Bromoacetyl benzofurans

Reactions Involving the Acetyl Group

The acetyl group at the C-2 position of this compound is a key site for various chemical transformations, particularly condensation reactions.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a widely used method for the synthesis of chalcones. nih.govwikipedia.org This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. wikipedia.orgglobalconference.info In the context of this compound, the acetyl group can react with various aromatic aldehydes to form chalcone (B49325) derivatives. nih.govresearchgate.netchemrevlett.com The reaction is typically carried out in a polar solvent like ethanol (B145695) with a base such as potassium hydroxide (B78521). globalconference.info The base abstracts a proton from the α-carbon of the acetyl group to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. globalconference.info The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, or chalcone. globalconference.info Chalcones are of significant interest due to their presence in natural products and their wide range of biological activities. nih.govchemicalbook.com

ReactantsCondensation TypeCatalystProduct Type
This compound and Aromatic AldehydeClaisen-SchmidtBase (e.g., KOH)Chalcone

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (phosphorane). masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to form the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comudel.edu The Wittig reaction is highly versatile and can be used to introduce a methylene (B1212753) group or other substituted alkylidene groups. libretexts.orglibretexts.org For this compound, the acetyl group can undergo a Wittig reaction to form the corresponding ethylidene derivatives.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. organic-chemistry.orgwikipedia.org This reaction typically shows high E-selectivity in the formation of the alkene product. organic-chemistry.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org Similar to the Wittig reaction, the HWE reaction can be employed to convert the acetyl group of this compound into ethylidene derivatives. The Still-Gennari modification of the HWE reaction allows for high Z-selectivity by using electron-withdrawing groups on the phosphonate (B1237965) reagent. mdpi.com

ReactionReagentKey IntermediateProduct Feature
Wittig ReactionPhosphorus YlideOxaphosphetaneAlkene
Horner-Wadsworth-Emmons ReactionPhosphonate CarbanionOxaphosphetanePredominantly E-alkene

Transformations to Heterocyclic Systems

The presence of both an acetyl ketone and an aromatic aldehyde on the benzofuran scaffold allows for the construction of various fused and appended heterocyclic rings. A common strategy involves an initial Claisen-Schmidt condensation between the acetyl group and another aromatic aldehyde to form a chalcone intermediate. This α,β-unsaturated ketone then serves as a key precursor for subsequent cyclization reactions.

The chalcone derivatives of 2-acetylbenzofuran are reactive towards various binucleophilic nitrogen-containing reagents, leading to the formation of five- and six-membered heterocyclic rings. These reactions are fundamental in heterocyclic chemistry for generating molecular diversity.

Hydrazine (B178648) Hydrate (B1144303): The reaction of chalcones with hydrazine hydrate is a well-established method for synthesizing pyrazolines. nih.govasianpubs.orgjrespharm.comresearchgate.net The reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the chalcone's α,β-unsaturated ketone system, followed by intramolecular cyclization and dehydration. Depending on the reaction conditions, N-acetyl or other N-substituted pyrazolines can be formed. nih.govjrespharm.com For instance, reacting benzofuran chalcones with hydrazine hydrate in ethanol typically yields the corresponding pyrazoline derivatives. nih.govasianpubs.org

Guanidine (B92328) Hydrochloride: Guanidine hydrochloride is a common reagent used to construct 2-aminopyrimidine (B69317) rings from chalcones. nih.govresearchgate.netderpharmachemica.comnih.gov In the presence of a base like potassium hydroxide, guanidine condenses with the α,β-unsaturated ketone moiety of the chalcone. This cyclocondensation reaction is a cornerstone for synthesizing a wide array of biologically active pyrimidine (B1678525) derivatives. nih.govnih.gov

Thiourea (B124793) and Urea (B33335): Similar to guanidine, thiourea and urea are employed to synthesize pyrimidine-2-thiones and pyrimidin-2-ones, respectively. nih.govresearchgate.net The reaction of benzofuran chalcones with thiourea or urea in an alcoholic base provides the corresponding 4,6-disubstituted pyrimidine derivatives, which are valuable scaffolds in drug discovery. nih.govresearchgate.net

Table 1: Cyclocondensation Reactions of this compound Derived Chalcones

ReagentResulting Heterocyclic SystemGeneral Conditions
Hydrazine HydratePyrazolineEthanolic solution, often with acid or base catalyst
Guanidine Hydrochloride2-AminopyrimidineAlcoholic KOH
ThioureaPyrimidine-2-thioneAlcoholic KOH
UreaPyrimidin-2-oneAlcoholic KOH

Building upon the general reactivity with nitrogen nucleophiles, the synthesis of pyrimidine and pyrazoline rings from this compound is a key transformation.

Pyrimidine Ring Systems: The synthesis of pyrimidines is typically achieved by reacting a chalcone derived from 2-acetylbenzofuran with reagents like guanidine hydrochloride, urea, or thiourea. nih.govresearchgate.net For example, the reaction between (2E)-1-(1-benzofuran-2-yl)-3-arylprop-2-en-1-one and guanidine hydrochloride in the presence of ethanolic potassium hydroxide yields 4-(1-benzofuran-2-yl)-6-arylpyrimidin-2-amine. nih.gov These reactions are generally efficient and provide a straightforward route to highly functionalized pyrimidines. derpharmachemica.com

Pyrazoline Ring Systems: Pyrazolines are synthesized through the cyclization of chalcones with hydrazine or its derivatives. nih.gov The reaction of a benzofuran chalcone with hydrazine hydrate in a solvent like ethanol or acetic acid leads to the formation of the corresponding 3-(benzofuran-2-yl)-5-aryl-2-pyrazoline. nih.govjrespharm.com The reaction with phenylhydrazine (B124118) similarly yields N-phenylpyrazoline derivatives. nih.gov These five-membered heterocycles are of significant interest due to their diverse biological activities. researchgate.netnih.gov

Table 2: Synthesis of Pyrimidine and Pyrazoline from Benzofuran Chalcones

Starting MaterialReagentProduct
Benzofuran ChalconeGuanidine HCl / Base2-Amino-4-(benzofuranyl)-6-arylpyrimidine
Benzofuran ChalconeUrea / Base4-(Benzofuranyl)-6-arylpyrimidin-2-ol
Benzofuran ChalconeThiourea / Base4-(Benzofuranyl)-6-arylpyrimidine-2-thiol
Benzofuran ChalconeHydrazine Hydrate3-(Benzofuranyl)-5-aryl-2-pyrazoline

The Pfitzinger reaction is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The acetyl group of this compound can serve as the required carbonyl component in this reaction.

The mechanism involves the initial hydrolysis of isatin by a base (e.g., potassium hydroxide) to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the ketone (the acetyl group of the benzofuran derivative) to form an imine, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.orgresearchgate.net This reaction would result in the formation of a 2-(benzofuran-2-yl)-3-methylquinoline-4-carboxylic acid derivative, where the aldehyde group at the 5-position of the benzofuran would remain, offering a site for further functionalization. The Pfitzinger reaction provides a direct route to complex quinoline (B57606) structures which are prevalent in many bioactive compounds. researchgate.net

Reduction and Oxidation of the Acetyl Moiety

The acetyl group is susceptible to both reduction and oxidation, offering pathways to modify this functional group selectively.

The selective reduction of the ketone in this compound, while leaving the aldehyde group intact, is a significant challenge due to the generally higher reactivity of aldehydes towards nucleophilic reducing agents. cdnsciencepub.comjst.go.jp However, specific methodologies can achieve this transformation.

One approach is the Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt like cerium(III) chloride (CeCl₃). stackexchange.com Under these conditions, aldehydes are believed to undergo rapid acetalization with the alcohol solvent, which protects them from reduction, thereby allowing for the selective reduction of the less reactive ketone. stackexchange.com Another strategy involves the use of enzyme-based catalysts. Certain alcohol dehydrogenases have shown a remarkable preference for reducing keto groups in the presence of aldehyde groups, offering a "green" and highly selective alternative. researchgate.netchemrxiv.org Alternatively, a protection-reduction-deprotection sequence can be employed, where the more reactive aldehyde is first chemoselectively protected as an acetal (B89532), followed by the reduction of the ketone, and subsequent acidic deprotection to reveal the original aldehyde. stackexchange.com

In derivatives of this compound that also contain an olefinic double bond, such as the chalcones formed via Claisen-Schmidt condensation, catalytic hydrogenation offers a pathway for selective reduction. The relative reactivity of a ketone versus an olefinic bond depends heavily on the catalyst and reaction conditions. organicchemistrydata.org

Generally, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) will cleanly reduce an α,β-unsaturated double bond before reducing the carbonyl group. organicchemistrydata.org This allows for the selective conversion of benzofuran chalcones to the corresponding saturated ketones. Transfer hydrogenation, using reagents like formic acid or methanol (B129727) as the hydrogen source with iridium or ruthenium catalysts, has also been shown to be highly effective for the chemoselective reduction of the C=C bond in chalcones. thieme-connect.comthieme-connect.com Conversely, specific catalysts and conditions can be tuned to favor the reduction of the ketone. For example, poisoning a ruthenium nanoparticle catalyst with carbon monoxide has been shown to suppress over-hydrogenation, leading to the selective reduction of an alkyne to an E-alkene without reducing the carbonyl group, illustrating the fine control possible in these systems. rsc.org The choice of catalyst, solvent, and hydrogen source is therefore critical in directing the outcome of the hydrogenation. chemrxiv.orgyoutube.com

Reactions Involving the Carboxaldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis due to its versatile reactivity. It is characterized by an electrophilic carbonyl carbon that is susceptible to attack by a wide array of nucleophiles, and its oxidation state allows for both reduction to an alcohol and oxidation to a carboxylic acid.

The most fundamental reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. libretexts.org The carbonyl group is polarized, with the oxygen atom being more electronegative than the carbon, which results in a partial positive charge on the carbon atom, making it an electrophilic center. nih.gov A nucleophile attacks this electrophilic carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon. This leads to the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org

Protonation: The resulting negatively charged alkoxide ion is protonated by a weak acid (like water or an alcohol) to give the final alcohol product. libretexts.org

For this compound, this reactivity is centered at the C5-carboxaldehyde group. The acetyl group at the C2 position is generally less reactive towards nucleophilic attack than the aldehyde due to steric hindrance and the electron-donating effect of the adjacent methyl group. libretexts.org Aldehydes are sterically more accessible to incoming nucleophiles than ketones. libretexts.org

If the attacking nucleophile is not symmetrical, the addition to the prochiral carbonyl carbon creates a new stereocenter. Since the trigonal planar geometry of the aldehyde allows the nucleophile to attack from either face with roughly equal probability, a racemic mixture of enantiomers is typically formed. libretexts.org

The aldehyde group of this compound can be readily oxidized or reduced, providing pathways to other important functional groups.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. A common laboratory method involves refluxing the aldehyde with an acidified solution of potassium dichromate(VI) (K₂Cr₂O₇). During the reaction, the orange color of the dichromate(VI) ion (Cr₂O₇²⁻) changes to the green color of the chromium(III) ion (Cr³⁺), providing a visual indication of the reaction's progress. Another powerful oxidizing agent is potassium manganate(VII) (KMnO₄). The expected product from the oxidation of this compound would be 2-Acetylbenzofuran-5-carboxylic acid .

Reduction: The aldehyde group is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent often used in aqueous or alcoholic solutions, while LiAlH₄ is a much stronger reducing agent that must be used in dry ether. The reduction of the aldehyde group in this compound would yield (5-(hydroxymethyl)benzofuran-2-yl)ethan-1-one . It is important to note that under forcing conditions or with less selective hydrides, the acetyl group could also be reduced.

Reaction TypeReagent ExampleFunctional Group TransformationExpected Product Name
Oxidation Acidified K₂Cr₂O₇Aldehyde → Carboxylic Acid2-Acetylbenzofuran-5-carboxylic acid
Reduction NaBH₄Aldehyde → Primary Alcohol(5-(hydroxymethyl)benzofuran-2-yl)ethan-1-one

Condensation reactions are a vital class of transformations for aldehydes, enabling the formation of new carbon-carbon bonds. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene group.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group (e.g., malonic acid, ethyl acetoacetate, or creatinine) in the presence of a weak base catalyst like piperidine (B6355638). sphinxsai.com The reaction provides a route to α,β-unsaturated compounds. While specific studies on this compound are not prevalent, research on analogous 5-substituted furan-2-carboxaldehydes demonstrates this reactivity. For instance, various 5-substituted furfurals undergo Knoevenagel condensation with creatinine (B1669602) to form 5-(5-R-furfurylidene)-creatinine derivatives. sphinxsai.comresearchgate.net This suggests that this compound would react similarly with active methylene compounds to yield the corresponding arylidene products.

Table 3.3.3: Knoevenagel Condensation of 5-Substituted Furfurals with Creatinine sphinxsai.comresearchgate.net

5-Substituent (R)Reaction Time (h)Yield (%)
H470
CH₃460
Br480
NO₂555
Reaction conditions: Acetic anhydride (B1165640), acetic acid, piperidine catalyst, reflux.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com The reaction employs a phosphorus ylide (a phosphonium (B103445) ylide) which attacks the aldehyde's carbonyl carbon. This leads to a betaine intermediate that collapses to form a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com The use of this compound in a Wittig reaction would allow for the extension of the side chain at the C5 position, introducing a carbon-carbon double bond with controlled geometry depending on the ylide used.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. nih.gov Multicomponent reactions (MCRs) are similar, involving three or more starting materials reacting in one pot to form a product that contains portions of all reactants. mdpi.combeilstein-journals.org These strategies are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors. mdpi.com

The dual functionality of this compound makes it a potentially valuable building block for such reactions. The aldehyde group can participate in initial condensation or addition steps, generating new functionalities that can then react intramolecularly or with other components in the reaction mixture.

For example, aza-Wittig reactions can be combined with Knoevenagel condensations in a cascade sequence to synthesize complex heterocyclic systems like quinolines and diazepines. researchgate.netnih.gov It is conceivable that this compound could serve as the aldehyde component in similar reaction cascades. For instance, a Knoevenagel condensation with an α-azidoketone, followed by an intramolecular aza-Wittig reaction, could lead to novel fused heterocyclic structures incorporating the benzofuran core. nih.gov

Furthermore, multicomponent reactions like the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally involves an aldehyde, a β-ketoester, and ammonia (B1221849), could potentially incorporate this compound to generate complex, highly substituted dihydropyridine derivatives bearing a benzofuran substituent. nih.gov The reactivity of the aldehyde group makes it a key handle for initiating such sequences, paving the way for the synthesis of diverse and complex molecular architectures. rug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon and hydrogen framework. researchgate.netipb.pt

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. oregonstate.edu Protons attached to or near electronegative atoms or groups are "deshielded" and appear at a lower field (higher ppm values). libretexts.org

For this compound, distinct signals are expected for the protons of the benzofuran ring system, the acetyl group, and the aldehyde group. The aromatic protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org The aldehyde proton is highly deshielded and appears significantly downfield, generally between 9 and 10 ppm. oregonstate.edulibretexts.org The methyl protons of the acetyl group are expected to appear as a singlet in a more upfield region.

In related benzofuran derivatives, the positions of these signals can shift depending on the other substituents present on the ring. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density and thus the chemical shifts of the nearby protons. ipb.pt

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Benzofuran and Aldehyde Moieties

Proton TypeTypical Chemical Shift (δ, ppm)
Aldehyde (R-CHO)9.0 - 10.0
Aromatic (Ar-H)6.5 - 8.0
Acetyl (CH₃-C=O)2.0 - 2.5

This table presents typical chemical shift ranges and is for illustrative purposes.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a single line for each chemically non-equivalent carbon atom. The chemical shift range for ¹³C NMR is much broader than for ¹H NMR, typically spanning from 0 to over 200 ppm. oregonstate.edu

In this compound, the carbonyl carbons of the acetyl and aldehyde groups are highly deshielded and appear at the downfield end of the spectrum, often above 180 ppm. libretexts.org Specifically, aldehyde and ketone carbonyl carbons typically resonate in the range of 190-220 ppm. libretexts.orgdocbrown.info The carbons of the aromatic benzofuran ring system will appear in the region of approximately 110-160 ppm. oregonstate.edulibretexts.org The methyl carbon of the acetyl group will be found at the upfield end of the spectrum.

The precise chemical shifts provide a fingerprint of the molecule's carbon skeleton, and databases of ¹³C NMR data are invaluable for structural confirmation. hmdb.cahmdb.ca

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Benzofuran, Ketone, and Aldehyde Moieties

Carbon TypeTypical Chemical Shift (δ, ppm)
Aldehyde/Ketone Carbonyl (C=O)> 190
Carboxylic Acid/Ester Carbonyl (C=O)165 - 185
Aromatic/Alkene (C=C)115 - 150
Carbon-Oxygen Single Bond (C-O)50 - 90
Alkyl Carbon (C-C)10 - 50

This table presents typical chemical shift ranges and is for illustrative purposes. libretexts.orgwisc.edu

To definitively assign all proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netipb.ptepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu It is instrumental in identifying neighboring protons within the benzofuran ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly attached proton and carbon atoms. columbia.edu It is a powerful tool for assigning the carbon signal for each protonated carbon in the molecule by linking the ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons at the fusion of the benzene and furan rings. youtube.com It provides a detailed map of the entire molecular connectivity.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. libretexts.org

For this compound, the most prominent features in the FT-IR spectrum would be the strong stretching vibrations of the two carbonyl groups. The C=O stretch of the aldehyde group typically appears around 1705-1730 cm⁻¹, while the ketone carbonyl stretch is usually found near 1685-1715 cm⁻¹ when conjugated to an aromatic system. libretexts.org The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aldehyde protons appear above 3000 cm⁻¹, while the C-H stretches of the methyl group are found just below 3000 cm⁻¹. libretexts.org The presence of two distinct C-H stretching bands for the aldehyde proton around 2750 and 2850 cm⁻¹ can be a key diagnostic feature. libretexts.org

Table 3: Characteristic FT-IR Absorption Frequencies for Key Functional Groups

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AldehydeC=O Stretch~1705 - 1730
C-H Stretch~2750 and ~2850
Ketone (conjugated)C=O Stretch~1685 - 1715
Aromatic RingC=C Stretch~1450 - 1600
C-H Stretch> 3000
AlkylC-H Stretch< 3000

This table presents typical FT-IR absorption ranges and is for illustrative purposes. libretexts.orglibretexts.org

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR relies on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A key difference is that non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule and understanding its system of conjugation. For this compound, the UV-Vis spectrum is dictated by the benzofuran core, extended by the acetyl and carboxaldehyde functional groups. These substituents influence the energy of the π-π* and n-π* electronic transitions. researchgate.netmasterorganicchemistry.com

The benzofuran system itself exhibits characteristic absorption bands. The introduction of an acetyl group at the 2-position and a carboxaldehyde group at the 5-position extends the conjugated system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. researchgate.net

In a typical benzofuran derivative, electronic transitions can be complex. For instance, the UV absorption spectrum of benzaldehyde (B42025) in water shows a maximum wavelength (λmax) at 248 nm, which is attributed to the π → π* transition. researchgate.net Similarly, acetophenone (B1666503) exhibits a λmax at 244 nm. researchgate.net Carbonyl groups, such as the acetyl and aldehyde moieties in this compound, also exhibit weaker n→π* transitions at longer wavelengths, typically in the 270-300 nm region. masterorganicchemistry.com The specific λmax values for this compound would be influenced by the combined electronic effects of both substituents on the benzofuran ring system. The position of substituents on the benzofuran ring is known to have a marked dependence on the first electronic absorption band. researchgate.net

Table 1: Typical UV-Vis Absorption Maxima for Related Carbonyl Compounds

CompoundSolventλmax (nm) for π→π* transitionλmax (nm) for n→π* transition
BenzaldehydeWater248 researchgate.net~280
AcetophenoneWater244 researchgate.net~278
2-AcetylbenzofuranNot SpecifiedNot SpecifiedNot Specified

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. nih.gov For this compound (C11H8O3), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition. For example, in the analysis of other benzofuran derivatives, ESI-HRMS has been used to confirm the elemental compositions of synthesized compounds. acs.orgacs.org

Table 2: Theoretical Exact Mass for this compound

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
This compoundC11H8O3188.0473

Note: This table provides the theoretical mass. Experimental HRMS would aim to measure a value extremely close to this theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and identifies them using mass spectrometry. It is a powerful tool for assessing the purity of a sample and for identifying volatile and thermally stable compounds like this compound. nih.govund.eduscirp.orgnih.gov The retention time from the GC provides information on the compound's volatility and interaction with the column's stationary phase, while the mass spectrum provides a molecular fingerprint. nih.gov

In the analysis of aldehydes, derivatization is sometimes employed to improve chromatographic behavior and detection, although direct analysis is also possible. researchgate.net The mass spectrum of a related compound, 2-acetylbenzofuran, obtained via GC-MS shows a top peak at m/z 145. nih.gov For this compound, the molecular ion peak (M+) would be expected at m/z 188. Fragmentation would likely involve the loss of functional groups, such as the acetyl (CH3CO, 43 Da) and aldehyde (CHO, 29 Da) groups.

Table 3: Predicted GC-MS Fragmentation for this compound

m/zPossible Fragment
188[M]+•
173[M - CH3]+
159[M - CHO]+
145[M - CH3CO]+
117[M - CH3CO - CO]+

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the instrument conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov It typically generates protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+. For this compound, ESI-MS would be expected to produce a strong signal for the [M+H]+ ion at m/z 189.0546 and potentially a sodium adduct at m/z 211.0365. This technique is valuable for confirming the molecular weight of the compound and its derivatives. Studies on aromatic aldehydes have shown the formation of unexpected ions in ESI-MS, such as [M+15]+ when using methanol as a solvent, which is important to consider during spectral interpretation. nih.gov

2D MS/MS for Fragmentation Analysis

Two-dimensional mass spectrometry (MS/MS or tandem MS) is a powerful technique for detailed structural elucidation. An ion of interest (a precursor ion) is selected and then fragmented to produce a spectrum of product ions. This provides information about the connectivity of the atoms within the molecule. For benzofuran derivatives, MS/MS studies have revealed characteristic fragmentation pathways. nih.gov For this compound, the protonated molecule [M+H]+ at m/z 189 would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to the loss of neutral molecules such as carbon monoxide (CO) and water (H2O), as well as the loss of the acetyl and aldehyde groups. These fragmentation patterns help to confirm the presence and location of the functional groups on the benzofuran scaffold.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the provided search results, the structures of numerous other benzofuran derivatives have been determined. rsc.orgresearchgate.netnih.govresearchgate.net

These studies reveal that the benzofuran ring system is generally planar. nih.gov The conformation of the acetyl and carboxaldehyde substituents relative to the benzofuran ring would be a key feature of the crystal structure of this compound. Intermolecular interactions, such as hydrogen bonding and π-π stacking, would also be revealed, providing insight into the crystal packing. nih.gov For example, the crystal structure of a related benzofuran derivative, (E)-methyl-3-(benzofuran-2-yl)acrylate, has been determined, confirming its assigned structure. rsc.org

Table 4: General Crystallographic Parameters for Benzofuran Derivatives

ParameterTypical Value/System
Crystal SystemMonoclinic, Orthorhombic, etc. nih.gov
Space GroupP21/c, C2/c, etc. nih.gov
Key Structural FeaturesPlanar benzofuran ring, defined substituent conformations
Intermolecular InteractionsHydrogen bonding, C-H···O interactions, π-π stacking nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the properties of medium-sized organic molecules. A typical study on this compound would likely employ a functional, such as B3LYP, in combination with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic compounds.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level) This table is illustrative. Actual data would require a specific computational study to be performed.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C2-C(Acetyl) 1.48
C(Acetyl)=O 1.23
C5-C(Aldehyde) 1.47
C(Aldehyde)=O 1.22
O1-C2 1.36
Bond Angles (°) O1-C2-C(Acetyl) 125.0
C4-C5-C(Aldehyde) 122.5
Dihedral Angles (°) C3-C2-C(Acetyl)=O 0.0 or 180.0

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For this compound, the HOMO would likely be distributed across the electron-rich benzofuran ring system. The LUMO, conversely, would be expected to be localized on the electron-withdrawing acetyl and carboxaldehyde groups, particularly over the C=O bonds. Analysis of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack (e.g., the oxygen atoms of the carbonyl groups). Blue regions signify positive potential, indicating electron-deficient areas that are targets for nucleophiles (e.g., the hydrogen atom of the aldehyde). Green and yellow areas represent regions of neutral potential. The MEP map for this compound would clearly identify the electronegative oxygen atoms as the most negative potential sites.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters provide a quantitative scale for the molecule's stability and electrophilic/nucleophilic character. Local reactivity descriptors, such as Fukui functions, would further pinpoint the reactivity of specific atomic sites within the molecule.

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a representation of localized bonds and lone pairs, which aligns more closely with classical chemical intuition. This method is particularly useful for studying hyperconjugation—stabilizing interactions that result from the delocalization of electrons from a filled bonding orbital or lone pair into an adjacent empty anti-bonding orbital. In this compound, NBO analysis would quantify the delocalization of π-electrons across the benzofuran core and the attached functional groups, providing insight into the electronic communication and stability of the conjugated system.

To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) calculations are performed. This method is used to predict the electronic absorption spectrum (UV-Visible spectrum) by calculating the energies of electronic transitions from the ground state to various excited states. The calculations would identify the major absorption bands (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*), which are crucial for understanding the molecule's photophysical properties.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. These descriptors are crucial for predicting how a molecule will interact with other chemical species.

The Fukui function is a key concept in conceptual density functional theory (DFT) that helps in identifying the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

Nucleophilic Attack: The sites most susceptible to nucleophilic attack are those with a high value of the Fukui function for electron addition (f). This indicates that these sites are best able to stabilize an incoming electron.

Electrophilic Attack: Conversely, sites prone to electrophilic attack are identified by a high value of the Fukui function for electron removal (f), signifying their ability to stabilize a positive charge upon losing an electron.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a picture of the charge density distribution. This distribution is fundamental to understanding a molecule's electrostatic potential and its interactions with other polar molecules.

In computational studies of various benzofuran derivatives, Mulliken charge analysis has been instrumental. For example, in a study on 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile, a related heterocyclic system, DFT calculations were used to determine the Mulliken atomic charges, which in turn helped in understanding the molecule's electronic properties. researchgate.net For this compound, one would expect the oxygen atoms of the acetyl and aldehyde groups to carry significant negative charges, making them potential sites for interaction with electrophiles, while the adjacent carbonyl carbons would exhibit positive charges, rendering them susceptible to nucleophilic attack.

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the structure, stability, and function of molecules. NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions. The Reduced Density Gradient (RDG) is a scalar field that helps in identifying regions of non-covalent interactions.

This type of analysis has been applied to various molecular systems to understand their intermolecular and intramolecular interactions. mdpi.com For this compound, NCI and RDG analysis could reveal intramolecular hydrogen bonding between the acetyl and aldehyde groups or with the benzofuran ring, which could influence its conformational preferences and reactivity.

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a visual representation of electron localization in a molecule. mdpi.com These methods are particularly useful for identifying covalent bonds and lone pairs of electrons.

ELF: High ELF values typically correspond to regions of high electron localization, such as covalent bonds and lone pairs.

LOL: Similar to ELF, LOL also maps the localization of electrons, offering a complementary perspective on the electronic structure.

While specific ELF and LOL analyses for this compound are not documented, these techniques have been widely used to characterize the electronic structure of various organic molecules, including heterocyclic compounds. mdpi.com Such an analysis for the title compound would clearly delineate the bonding patterns and the distribution of valence electrons.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy profiles of these transformations.

A key aspect of elucidating a reaction mechanism is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

Computational chemists use various algorithms to locate transition state structures and calculate their energies. While specific transition state analyses for reactions involving this compound are not found in the reviewed literature, the synthesis of related 2-acetylbenzofurans has been studied, and the mechanisms have been proposed. researchgate.net For instance, the synthesis of 2-acetylbenzofuran can proceed via a cyclocondensation reaction. researchgate.net A detailed computational study of this reaction for the title compound would involve calculating the energy barriers for each step, thus providing a quantitative understanding of the reaction kinetics. Studies on other benzofuran systems have successfully used computational methods to rationalize observed product distributions by comparing the activation energies of competing reaction pathways. wuxiapptec.com

Solvent Effects in Reaction Pathways

The choice of solvent is a critical parameter in the synthesis of benzofuran derivatives, as it can significantly influence reaction rates, yields, and even the regioselectivity of the final product. Computational studies, alongside experimental work, have begun to shed light on these effects in pathways analogous to the synthesis of this compound.

The synthesis of the benzofuran core often involves cyclization reactions where the polarity and coordinating ability of the solvent can stabilize transition states and reactive intermediates. For instance, in the synthesis of certain benzofuran derivatives, solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) have been surveyed, with toluene being identified as optimal for specific catalytic asymmetric Michael additions. researchgate.net In other cases, nickel-catalyzed syntheses have shown high yields using acetonitrile (B52724) as the solvent. nih.gov

More recently, "green" and environmentally benign solvents have been employed. Deep Eutectic Solvents (DES), such as a combination of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG), have proven effective for the one-pot synthesis of benzofuran derivatives. acs.org These solvents are advantageous due to their ability to stabilize polar intermediates. acs.org Another example involves the use of a K₂CO₃/glycerol mixture, which acts as a deep eutectic solvent in the Willgerodt–Kindler reaction to form thioamides from precursors like 1-(benzofuran-2-yl)ethan-1-one.

Quantum mechanics (QM) calculations can provide a deeper understanding of these solvent effects. For example, in the acid-catalyzed cyclization of certain acetal substrates to form a benzofuran ring, QM analysis was used to predict the regioselectivity. wuxiapptec.com Initial analyses focusing on the substrate alone failed to predict the experimental product ratio. However, by calculating the properties of the reactive intermediate (an oxonium ion), the model accurately predicted the major regioisomer formed. wuxiapptec.com This highlights the power of computational models to assess the stability of intermediates and transition states, which are inherently influenced by the surrounding solvent environment, thereby providing a more accurate prediction of reaction outcomes. wuxiapptec.com

Reaction TypeSolvent(s)Catalyst/ReagentKey ObservationReference
Asymmetric Michael AdditionToluene, THF, FluorobenzeneChiral SquaramideToluene was found to be the optimal solvent for stereoselectivity. researchgate.net
One-pot SynthesisCholine chloride:Ethylene glycol (DES)Copper IodideDES stabilizes polar intermediates, leading to good to excellent yields (70-91%). acs.org
C-H Alkenylation/Annulationγ-Valerolactone (GVL)RutheniumGVL facilitates aerobic oxidation. grafiati.com
Nucleophilic AdditionAcetonitrileNickel(II) triflateLed to high yields of benzofuran derivatives. nih.gov
Sonogashira Coupling/CyclizationTriethylamine (B128534)Palladium/CopperActs as both a base and a solvent. nih.govacs.org
Intramolecular DehydrogenationPyridineCopperActs as both a base and a solvent. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. For analogues of this compound, docking studies have been instrumental in understanding their potential as inhibitors of various enzymes, providing mechanistic insights at the molecular level and guiding structure-activity relationship (SAR) studies. nih.govacs.org

Computational studies on benzofuran derivatives have revealed their potential as dual inhibitors of key protein kinases involved in cancer progression, such as phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.net In one study, a novel benzofuran hybrid, synthesized from 1-(benzofuran-2-yl)ethan-1-one, was identified as a potent dual inhibitor. nih.gov Molecular docking simulations using Molecular Operating Environment (MOE) software showed that this compound (Compound 8) fits well into the ATP-binding pockets of both PI3Kα and VEGFR-2. nih.govresearchgate.net The docking analysis for PI3Kα revealed crucial interactions, including hydrogen bonds and hydrophobic interactions with key residues like Val851, which is essential for inhibition. researchgate.net

Similarly, a series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans were evaluated as inhibitors of enzymes linked to type 2 diabetes, namely α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov Molecular docking was performed to investigate the interactions of these compounds within the binding sites of these enzymes. The studies helped to rationalize the observed in vitro inhibitory activities and determined the likely type of inhibition. nih.gov For PTP1B, docking simulations showed that active compounds can bind to both catalytic and/or allosteric sites with favorable negative binding energies. nih.gov

These computational models are validated by comparing the predicted binding mode of a known inhibitor with its co-crystallized structure in the protein's active site. A low root-mean-square deviation (RMSD) value (typically <2.0 Å) between the docked pose and the experimental structure indicates a reliable docking protocol. mdpi.com This validation lends confidence to the predicted binding modes of novel compounds.

The insights gained from these docking studies are invaluable for rational drug design. By visualizing how ligands like benzofuran derivatives interact with target proteins, researchers can identify key pharmacophoric features and propose modifications to enhance binding affinity and selectivity, ultimately leading to the development of more potent and specific therapeutic agents. nih.gov

Compound ClassProtein Target(s)Docking SoftwareKey Findings/InteractionsReference
Benzofuran Hybrid (from 2-acetylbenzofuran)PI3Kα, VEGFR-2MOEIdentified as a dual inhibitor. Showed good interaction with essential residue Val851 in PI3Kα. nih.govresearchgate.netresearchgate.net
5-Acetyl-2-aryl-6-hydroxybenzo[b]furansα-Glucosidase, PTP1BAutoDockToolsBinding energies correlated with in vitro activity. Elucidated competitive and mixed-type inhibition mechanisms. nih.gov
Benzofuran-based chalconesVEGFR-2Not SpecifiedIdentified compounds with obvious binding sites in the VEGFR-2 active pocket (PDB ID: 4BSK). nih.gov
Farnesylated 2-arylbenzofuransPTP1BNot SpecifiedActive compounds bind to catalytic and/or allosteric sites, consistent with kinetic studies showing mixed-type inhibition. nih.gov
Benzofuran-dithiocarbamate hybridsAChE, BACE-1Not SpecifiedThe benzofuran scaffold effectively occupies S2' and S3' subpockets of the enzyme. acs.org

Research and Applications

While specific research applications for 2-Acetylbenzofuran-5-carboxaldehyde are not widely documented, its structure suggests significant potential as an intermediate in medicinal chemistry and materials science. Benzofuran (B130515) derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The presence of two reactive functional groups on this scaffold would allow for the synthesis of a diverse library of compounds for biological screening. For instance, the aldehyde and acetyl groups could be used to attach various pharmacophores or to build more complex heterocyclic systems.

Conclusion

2-Acetylbenzofuran-5-carboxaldehyde is a bifunctional heterocyclic compound with considerable synthetic potential. While detailed experimental data for this specific molecule is limited in the public domain, its chemical behavior can be largely inferred from the well-established chemistry of the benzofuran (B130515) nucleus and its acetyl and carboxaldehyde substituents. The presence of these two versatile functional groups makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules, highlighting the ongoing importance of functionalized heterocyclic systems in chemical research.

Synthetic Applications and Derivative Chemistry of 2 Acetylbenzofuran 5 Carboxaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of two distinct carbonyl functional groups—a ketone (the acetyl group) and an aldehyde (the carboxaldehyde group)—on the benzofuran (B130515) framework allows for selective and sequential reactions. This positions 2-Acetylbenzofuran-5-carboxaldehyde as a potent building block for creating elaborate molecules with potential applications in medicinal chemistry and materials science.

The benzofuran nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.govrsc.org this compound serves as an excellent precursor for elaborating on this core structure. The aldehyde and acetyl groups can undergo a variety of transformations, such as oxidation, reduction, and condensation reactions, to introduce new functional groups and build larger molecular systems. For instance, the aldehyde at the 5-position can be converted into a carboxylic acid, an alcohol, or an amine, while the acetyl group can be modified to create extended side chains or participate in cyclization reactions. This flexibility allows chemists to synthesize libraries of benzofuran derivatives for screening and development. rsc.org

The presence of two reactive sites on this compound facilitates its use in constructing polycyclic systems where additional rings are fused to the initial benzofuran structure. The compound can act as a linchpin in multi-component reactions or sequential cyclization strategies. A primary example of this is the synthesis of chalcones from the acetyl group, which can then be cyclized to form pyrazoline or pyrimidine (B1678525) rings. derpharmachemica.comresearchgate.net This process effectively fuses a new five- or six-membered heterocyclic ring system to the benzofuran core via a multi-carbon linker, demonstrating the compound's utility in generating complex, fused heterocyclic architectures.

Derivatization for Exploring Chemical Space

The exploration of chemical space involves creating a wide variety of structurally related molecules to investigate structure-activity relationships. This compound is an ideal substrate for such explorations due to the distinct reactivity of its acetyl and aldehyde moieties.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for synthesizing various heterocyclic compounds and are known for their broad spectrum of biological activities. derpharmachemica.comresearchgate.net They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a ketone and an aldehyde. wikipedia.orgchemistry-online.comnumberanalytics.com

In this context, the acetyl group of this compound can react as the ketone component. Condensation with a variety of aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) yields chalcone (B49325) analogues where the benzofuran moiety is one of the aryl groups. researchgate.netnih.gov This reaction specifically engages the acetyl group, leaving the aldehyde at the 5-position intact for potential subsequent modifications.

The general reaction is as follows: this compound + Ar-CHO --(Base)--> (E)-1-(5-formyl-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one

Reactant Aldehyde (Ar-CHO)Resulting Chalcone Analogue
Benzaldehyde (B42025)(E)-1-(5-formyl-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(5-formyl-1-benzofuran-2-yl)prop-2-en-1-one
4-Methoxybenzaldehyde(E)-1-(5-formyl-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
2-Hydroxybenzaldehyde(E)-1-(5-formyl-1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one

The chalcone analogues synthesized from this compound are valuable precursors for nitrogen-containing heterocyclic compounds like pyrazolines and pyrimidines.

Pyrazolines: These five-membered heterocyclic compounds can be synthesized by the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in the presence of a catalyst like acetic acid. derpharmachemica.comnih.govthepharmajournal.com The reaction proceeds via Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. This transforms the propenone bridge of the chalcone into a dihydropyrazole ring, resulting in a molecule where the benzofuran and another aryl group are substituents on the new pyrazoline ring. jrespharm.comajgreenchem.comnih.gov

Pyrimidines: These six-membered aromatic heterocycles are fundamental components of nucleic acids and are prevalent in many bioactive compounds. They can be synthesized from chalcones by reacting them with amidine-containing reagents such as urea (B33335), thiourea (B124793), or guanidine (B92328) in a basic medium. derpharmachemica.comresearchgate.netimpactfactor.org This reaction builds a pyrimidine ring, which can exist in different tautomeric forms (e.g., pyrimidin-2-ol, pyrimidine-2-thiol, or pyrimidin-2-amine, depending on the reagent used). nih.govresearchgate.net

Chalcone AnalogueReagentResulting Heterocycle
(E)-1-(5-formyl-1-benzofuran-2-yl)-3-phenylprop-2-en-1-oneHydrazine Hydrate2-(5-(5-formyl-1-benzofuran-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl) derivative
(E)-1-(5-formyl-1-benzofuran-2-yl)-3-phenylprop-2-en-1-oneUrea4-(5-formyl-1-benzofuran-2-yl)-6-phenylpyrimidin-2-ol
(E)-1-(5-formyl-1-benzofuran-2-yl)-3-phenylprop-2-en-1-oneThiourea4-(5-formyl-1-benzofuran-2-yl)-6-phenylpyrimidine-2-thiol

The synthesis of acrylamide (B121943) monomers incorporating a benzofuran moiety is of interest for developing novel polymers with specific optical or biological properties. While direct synthesis from this compound is not straightforward, related structures like N-(2-benzoyl-benzofuran-3-yl)-acrylamide and N-(2-acetylbenzofuran-3-yl) methacrylamide (B166291) have been reported, suggesting a plausible synthetic pathway. dergi-fytronix.comresearchgate.net

A potential synthesis would likely involve multiple steps starting with the functionalization of the 3-position of the benzofuran ring. This could begin with the introduction of a nitro group at the 3-position, followed by its reduction to an amine (e.g., 3-amino-2-acetylbenzofuran-5-carboxaldehyde). During this sequence, the aldehyde at the 5-position might require a protection-deprotection strategy. The crucial step would be the subsequent acylation of the newly formed 3-amino group with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534). dergi-fytronix.com This would form the desired N-substituted acrylamide bond, yielding a monomer that retains the 2-acetyl group and can be used in polymerization reactions.

Emerging Research Directions and Future Prospects in Functionalized Benzofuran Chemistry

Innovations in Green and Sustainable Synthesis of Benzofuran (B130515) Scaffolds

The principles of green chemistry are becoming central to the development of new synthetic routes for benzofuran derivatives. These innovations focus on reducing the environmental impact by using safer solvents, minimizing energy consumption, and employing catalyst-free or recyclable catalytic systems.

Key Green Synthetic Strategies:

Use of Eco-Friendly Solvents: A significant advancement is the replacement of volatile organic solvents with greener alternatives. One notable example is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol. acs.org These solvents are biodegradable, inexpensive, and can enhance reaction rates and stabilize polar intermediates. acs.orgresearchgate.net A one-pot synthesis of 3-aminobenzofurans has been successfully demonstrated in a choline chloride-ethylene glycol DES using a copper iodide catalyst, reacting o-hydroxy aldehydes, amines, and alkynes with good to excellent yields (70–91%). acs.orgnih.gov

Visible-Light-Mediated Synthesis: Harnessing visible light as a renewable energy source represents a major stride in sustainable chemistry. osi.lv Visible-light-promoted reactions can often be conducted at room temperature under metal-free conditions, reducing energy costs and metal contamination. nih.gov For instance, the synthesis of functionalized benzofurans has been achieved through the visible-light-induced tandem cyclization of 1,6-enynes with disulfides. nih.govresearchgate.net This approach is atom-economical and avoids the need for photocatalysts, oxidants, or other additives. nih.gov

Catalyst-Free Methodologies: Several protocols have been developed that circumvent the need for a catalyst altogether. These reactions often rely on the inherent reactivity of the starting materials under specific conditions. nih.govacs.orgacs.org One such method involves the reaction of nitroepoxides with salicylaldehydes using potassium carbonate as a base in DMF at elevated temperatures to yield various benzofuran derivatives. nih.govacs.org Electrochemical synthesis also offers a clean, catalyst-free route to new benzofuran derivatives under mild conditions. archivepp.com

Table 1: Overview of Green Synthesis Strategies for Benzofuran Scaffolds
StrategyKey FeaturesExample ReactionReference
Deep Eutectic Solvents (DES)Biodegradable, recyclable solvent; enhances reaction rates.CuI-catalyzed one-pot synthesis of 3-aminobenzofurans from o-hydroxy aldehydes, amines, and alkynes in ChCl:EG. acs.orgnih.gov
Visible-Light-Mediated SynthesisUses renewable energy source; often mild, metal-free, and oxidant-free conditions.Tandem cyclization of 1,6-enynes with disulfides or bromomalonates. nih.govosi.lv
Catalyst-Free SynthesisAvoids catalyst cost and contamination; simplifies purification.Cascade reaction between nitroepoxides and salicylaldehydes using K2CO3 as a base. nih.govacs.org
Electrochemical SynthesisUses electricity instead of chemical reagents; clean and one-pot procedure.Electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of cyanoacetates. archivepp.com

Advanced Catalytic Systems for Chemo- and Regioselective Functionalization

Achieving precise control over the placement of functional groups (chemo- and regioselectivity) is paramount for synthesizing specific target molecules like 2-Acetylbenzofuran-5-carboxaldehyde. Advanced catalytic systems, particularly those based on transition metals, are instrumental in this pursuit. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are exceptionally versatile for forming the benzofuran ring and for its subsequent functionalization. nih.gov Methods like the tandem Pd-catalyzed Heck reaction/oxidative cyclization of 2-hydroxystyrenes and iodobenzenes have been developed. nih.gov More recently, new pyrazole-alkyl phosphine (B1218219) ligands have been shown to enable additive-free, regio- and chemoselective C-H arylation of benzofuran. nih.gov These systems can achieve excellent selectivity, which is crucial for distinguishing between different reactive sites on a complex molecule. nih.gov The choice of ligand is critical; for instance, in the nucleophilic substitution of benzofuran-2-ylmethyl acetates, the Pd₂(dba)₃/dppf system works well for nitrogen nucleophiles, whereas [Pd(η³-C₃H₅)Cl]₂/XPhos is more efficient for sulfur, oxygen, and carbon nucleophiles. unicatt.it

Copper (Cu) Catalysis: Copper catalysts are widely used and cost-effective for benzofuran synthesis. colab.ws They are effective in promoting intramolecular C-O bond formation and can be used in one-pot procedures for the regioselective synthesis of polysubstituted benzofurans from simple phenols and alkynes. colab.wsrsc.org Bimetallic Pd-Cu systems are employed in reactions like the Sonogashira coupling of iodophenols and terminal alkynes, followed by intramolecular cyclization to form the benzofuran core. acs.orgnih.gov

Rhodium (Rh) and Ruthenium (Ru) Catalysis: Rhodium catalysts have enabled novel transformations, such as the intramolecular denitrogenative transannulation of specific triazoles to form benzofurans. nih.gov They can also be used in annulation reactions between salicylaldehydes and diazo compounds to produce either chromones or benzofurans, depending on the conditions. nih.gov Ruthenium catalysts are effective for redox-neutral C-H functionalization, allowing for the coupling of N-phenoxypivalamide with internal alkynes to generate benzofurans under mild conditions. rsc.org

Table 2: Selected Advanced Catalytic Systems in Benzofuran Synthesis
Catalyst SystemReaction TypeKey AdvantageReference
Palladium (Pd) with Phosphine LigandsC-H functionalization, Cross-coupling (e.g., Heck, Sonogashira), Nucleophilic substitutionHigh efficiency and control over chemo- and regioselectivity. nih.govnih.govunicatt.it
Copper (Cu) Halides/ComplexesOxidative cyclization, C-O couplingCost-effective, versatile for one-pot reactions. nih.govcolab.wsrsc.org
Rhodium (Rh) ComplexesAnnulation, Transannulation, C-H insertionEnables novel and controllable reaction pathways for diverse products. nih.govnih.gov
Ruthenium (Ru) ComplexesRedox-neutral C-H functionalization, MetathesisMild reaction conditions, high atom economy. rsc.orgorganic-chemistry.org

Integration of Computational Chemistry in Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing researchers to predict reaction outcomes, elucidate complex mechanisms, and design novel molecules and catalysts in silico.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations are frequently used to model reaction pathways and transition states. acs.org This provides insight into the factors controlling reactivity and selectivity. For example, DFT studies have been used to understand the mechanism of visible-light-induced reactions and to support the lower energy barrier of palladium-catalyzed C-H functionalization when using specific phosphine ligands. nih.govresearchgate.net Such calculations can explain the stereochemical outcome of reactions and guide the development of more efficient catalysts. acs.org

Computer-Aided Drug Design (CADD): For benzofuran derivatives with potential pharmaceutical applications, computational tools are vital. Molecular docking studies are performed to predict how a synthesized molecule might bind to a biological target, such as a protein or enzyme. researchgate.netresearchgate.netorientjchem.org Software like AutoDock and Molecular Operating Environment (MOE) are used to estimate binding affinities and visualize interactions between the ligand (the benzofuran derivative) and the receptor's active site. researchgate.netnih.govtdl.org This in silico screening helps prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov

In Silico Property Prediction: Beyond docking, computational methods are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of new benzofuran derivatives. nih.govnih.gov By analyzing a molecule's structure, programs can estimate its drug-likeness, solubility, and potential toxicity, guiding the design of compounds with more favorable profiles for potential therapeutic use. nih.govresearchgate.net

Table 3: Applications of Computational Chemistry in Benzofuran Research
Computational MethodApplicationInformation GainedReference
Density Functional Theory (DFT)Reaction mechanism elucidation, catalyst design.Transition state energies, reaction pathways, electronic properties, explanation for chemo/regio/stereoselectivity. nih.govacs.orgresearchgate.netnih.gov
Molecular DockingVirtual screening, binding mode analysis.Binding affinity scores, identification of key interactions (e.g., hydrogen bonds) with biological targets. researchgate.netresearchgate.netnih.govtdl.org
ADMET PredictionDrug-likeness and pharmacokinetic profiling.Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. nih.govnih.gov
Molecular Dynamics (MD) SimulationsStability analysis of ligand-receptor complexes.Information on the stability and conformational changes of a compound within a protein's binding site over time. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetylbenzofuran-5-carboxaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzofuran derivatives typically involves cyclization reactions or functionalization of pre-existing benzofuran cores. For example, acetylation at specific positions can be achieved via Friedel-Crafts acylation under anhydrous conditions using catalysts like AlCl₃ . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via TLC or HPLC. Safety protocols, such as using flame-retardant lab coats and ensuring proper ventilation, are critical during exothermic steps .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., acetyl group at δ 2.5–2.7 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for acetyl and aldehyde groups) .
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₁₁H₈O₃ at m/z 188.1). Cross-reference with computational predictions (e.g., PubChem data) to resolve ambiguities .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the aldehyde group. Maintain temperatures below 4°C in a desiccator to avoid hydrolysis. Monitor degradation via periodic HPLC analysis, especially if exposed to humidity or light .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for benzofuran derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, aldehyde proton shifts vary significantly in DMSO vs. CDCl₃. Replicate experiments under standardized conditions and use high-purity solvents (≥99.9%). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What mechanistic insights guide the regioselective functionalization of this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic (e.g., acetyl as an electron-withdrawing group) and steric factors. Computational modeling (DFT or molecular docking) can predict reactive sites. Experimentally, employ directing groups (e.g., boronates) or use transition-metal catalysts (Pd, Cu) for cross-coupling reactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Impurities like residual solvents or byproducts (e.g., 5-methylfuran derivatives) require sensitive methods:

  • GC-MS : Use capillary columns (e.g., DB-5) for volatile impurities.
  • HPLC-MS/MS : Detect non-volatile contaminants with MRM transitions.
  • Validation : Follow ICH guidelines for LOD/LOQ determination and matrix-matched calibration .

Q. How can in silico models predict the biological activity of this compound derivatives?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models trained on benzofuran datasets. Molecular descriptors (logP, polar surface area) and docking simulations (e.g., AutoDock Vina) can prioritize derivatives for in vitro testing. Validate predictions with enzyme inhibition assays (e.g., cytochrome P450 isoforms) .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

  • Methodological Answer : Use nitrile gloves (tested for chemical permeation), lab coats with chemical-resistant aprons, and ANSI-approved safety goggles. In case of spills, employ dry sand or alcohol-insoluble foam for containment. Always conduct risk assessments using SDS guidelines .

Q. How should researchers mitigate environmental risks during disposal of benzofuran derivatives?

  • Methodological Answer : Neutralize aldehyde groups with bisulfite solutions before disposal. Collect organic waste in designated containers for incineration. Avoid aqueous discharge; consult local regulations for hazardous waste thresholds (e.g., EPA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.